molecular formula C13H8F3NO2 B1610462 4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl CAS No. 346-99-6

4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl

Cat. No.: B1610462
CAS No.: 346-99-6
M. Wt: 267.2 g/mol
InChI Key: GZNKLBNXFDXRRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Nitro-3-(trifluoromethyl)-1,1’-biphenyl is an organic compound characterized by the presence of a nitro group and a trifluoromethyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Nitro-3-(trifluoromethyl)-1,1’-biphenyl typically involves the nitration of 3-(trifluoromethyl)-1,1’-biphenyl. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4’-Nitro-3-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Reduction: 4’-Amino-3-(trifluoromethyl)-1,1’-biphenyl.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4’-Nitro-3-(trifluoromethyl)-1,1’-biphenyl involves its interaction with various molecular targets and pathways. The presence of the nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

  • 4-Nitro-3-(trifluoromethyl)aniline
  • 4-Nitro-3-(trifluoromethyl)benzoic acid
  • 4-Nitro-3-(trifluoromethyl)phenol

Comparison: The presence of both nitro and trifluoromethyl groups further enhances its chemical versatility and reactivity, making it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

1-(4-nitrophenyl)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)11-3-1-2-10(8-11)9-4-6-12(7-5-9)17(18)19/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNKLBNXFDXRRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10511672
Record name 4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346-99-6
Record name 4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl
Reactant of Route 2
Reactant of Route 2
4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl
Reactant of Route 3
Reactant of Route 3
4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl
Reactant of Route 4
Reactant of Route 4
4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl
Reactant of Route 5
Reactant of Route 5
4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl
Reactant of Route 6
Reactant of Route 6
4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.